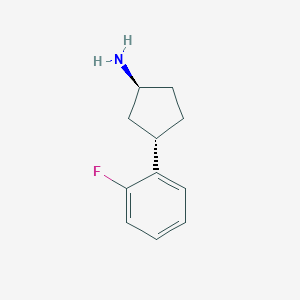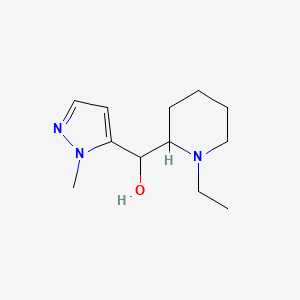
(1-Ethylpiperidin-2-yl)(1-methyl-1H-pyrazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Ethylpiperidin-2-yl)(1-methyl-1H-pyrazol-5-yl)methanol is a compound that features a piperidine ring substituted with an ethyl group and a pyrazole ring substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylpiperidin-2-yl)(1-methyl-1H-pyrazol-5-yl)methanol typically involves the reaction of 1-ethylpiperidine with 1-methyl-1H-pyrazole-5-carbaldehyde under reductive conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-Ethylpiperidin-2-yl)(1-methyl-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrogen atoms on the piperidine or pyrazole rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide, alkylation using alkyl halides.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Ethylpiperidin-2-yl)(1-methyl-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. Its ability to interact with various biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications in chemical manufacturing.
Mécanisme D'action
The mechanism of action of (1-Ethylpiperidin-2-yl)(1-methyl-1H-pyrazol-5-yl)methanol involves its interaction with specific molecular targets. The piperidine and pyrazole rings can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methylpiperidin-2-yl)(1-methyl-1H-pyrazol-5-yl)methanol: Similar structure but with a methyl group instead of an ethyl group on the piperidine ring.
(1-Ethylpiperidin-2-yl)(1-phenyl-1H-pyrazol-5-yl)methanol: Similar structure but with a phenyl group instead of a methyl group on the pyrazole ring.
Uniqueness
(1-Ethylpiperidin-2-yl)(1-methyl-1H-pyrazol-5-yl)methanol is unique due to the specific combination of ethyl and methyl substitutions on the piperidine and pyrazole rings, respectively. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H21N3O |
|---|---|
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
(1-ethylpiperidin-2-yl)-(2-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C12H21N3O/c1-3-15-9-5-4-6-11(15)12(16)10-7-8-13-14(10)2/h7-8,11-12,16H,3-6,9H2,1-2H3 |
Clé InChI |
QPVYKOWOJOYLCH-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCCC1C(C2=CC=NN2C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13238710.png)


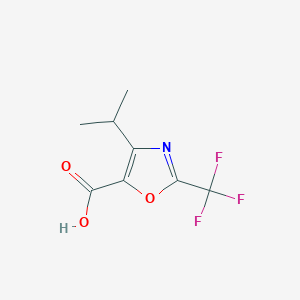
![2-[5-(Furan-2-yl)-2-oxo-2,3-dihydro-1,3,4-oxadiazol-3-yl]acetic acid](/img/structure/B13238736.png)
![8-Cyclobutanecarbonyl-4,8-diazatricyclo[5.2.2.0,2,6]undecane](/img/structure/B13238742.png)
![N-{2-[(3-methylpentan-2-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13238744.png)
![3-(2-Methylpropyl)-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13238756.png)
![4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13238758.png)
![5-[Bis(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13238759.png)
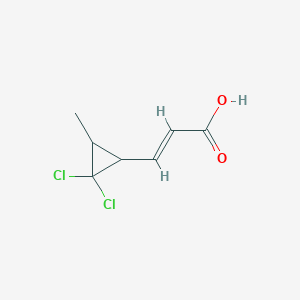
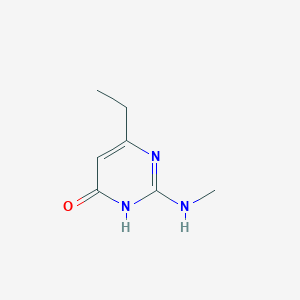
amine](/img/structure/B13238772.png)
